![molecular formula C25H21N3O5S2 B2608130 N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide CAS No. 442553-42-6](/img/structure/B2608130.png)
N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a complex organic compound with a unique structure that includes indole and sulfonamide functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. This ensures consistent quality and scalability for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonamide groups can undergo substitution reactions, where other functional groups replace the sulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized indole compounds .
Wissenschaftliche Forschungsanwendungen
RORγ Inhibition
Recent studies have identified N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide derivatives as promising inhibitors of the retinoic acid receptor-related orphan receptor gamma (RORγ). RORγ is implicated in several autoimmune diseases and inflammatory conditions. The ability of this compound to inhibit RORγ suggests potential applications in treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis .
Anticancer Activity
The compound has also shown promise in anticancer research. Its structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. This property makes it a candidate for further development into anticancer therapeutics.
Case Study: Virtual Screening and Biological Evaluation
A significant study utilized virtual screening techniques to identify this compound as a lead compound for RORγ inhibition. Following synthesis, the compound underwent biological evaluation, demonstrating effective inhibition at low micromolar concentrations. This research highlights the importance of computational methods in drug discovery and the potential of this compound in therapeutic applications .
Table 1: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide involves its interaction with specific molecular targets, such as TNF-α. By binding to TNF-α, the compound inhibits its activity, thereby reducing inflammation and modulating immune responses. This interaction is crucial for its potential therapeutic effects in treating inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide: This compound shares a similar core structure but differs in the substituents attached to the indole ring.
N,N’-Dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide: A closely related compound with slight variations in the sulfonamide groups.
Uniqueness
N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is unique due to its specific substitution pattern and the presence of both benzyl and sulfonamide groups. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Biologische Aktivität
N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α). This compound belongs to a class of sulfonamide derivatives that have shown promise in therapeutic applications related to inflammatory diseases and other pathologies where TNF-α plays a crucial role.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features two benzyl groups and sulfonamide functional groups, which are essential for its biological activity.
This compound acts primarily as a TNF-α inhibitor. TNF-α is a cytokine involved in systemic inflammation and is implicated in various autoimmune diseases. The inhibition of TNF-α can lead to reduced inflammation and alleviation of symptoms associated with conditions such as rheumatoid arthritis and Crohn's disease.
In Vitro Studies
Research has demonstrated that analogs of this compound exhibit significant inhibitory effects on TNF-α. For instance, one study reported that a related compound had an IC50 value of 3 μM against TNF-α, indicating strong inhibitory potential compared to the original compound's modest activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key modifications that enhance the potency of these compounds. The introduction of different substituents on the benzyl groups has been shown to impact binding affinity and biological activity significantly. For example:
Compound | IC50 (μM) | Comments |
---|---|---|
EJMC-1 | 14 | Initial compound with moderate activity |
S10 | 14 | Improved binding affinity |
4e | 3 | Among the most potent inhibitors reported |
These findings suggest that further optimization of the chemical structure could yield even more effective TNF-α inhibitors.
Case Studies
- Rheumatoid Arthritis : In preclinical models, compounds similar to this compound have shown promise in reducing inflammatory markers associated with rheumatoid arthritis. The reduction in TNF-α levels correlated with decreased joint inflammation and damage.
- Inflammatory Bowel Disease : Another study indicated that these compounds could significantly reduce symptoms in models of inflammatory bowel disease by modulating TNF signaling pathways.
Eigenschaften
IUPAC Name |
6-N,8-N-dibenzyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S2/c29-25-20-13-7-12-19-21(34(30,31)26-15-17-8-3-1-4-9-17)14-22(24(28-25)23(19)20)35(32,33)27-16-18-10-5-2-6-11-18/h1-14,26-27H,15-16H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQXOUVJEXLVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.